molecular formula C14H12F3NO2S B075611 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 1584-58-3

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B075611
CAS No.: 1584-58-3
M. Wt: 315.31 g/mol
InChI Key: LAQWXSZWFLYJOE-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activities : Derivatives like N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides exhibited significant anti-inflammatory and analgesic activities, and one compound in particular, did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

  • Antibacterial Agents : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides were found to be potent antibacterial agents and moderate to weak enzyme inhibitors. They were synthesized and structurally elucidated by IR, H-NMR, and EIMS spectral techniques (M. Abbasi et al., 2015).

  • Membrane-bound Phospholipase A2 Inhibitors : Certain 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were prepared as membrane-bound phospholipase A2 inhibitors. Compounds significantly reduced the size of myocardial infarction in coronary occluded rats, indicating potential as therapeutic agents (H. Oinuma et al., 1991).

  • Photodynamic Therapy for Cancer : A new zinc phthalocyanine substituted with a benzenesulfonamide derivative showed high singlet oxygen quantum yield, making it potentially useful for Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

  • Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, a potential therapeutic target for neurological disorders. These compounds were potent inhibitors in vitro and increased kynurenic acid concentration in the extracellular hippocampal fluid (S. Röver et al., 1997).

  • Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as novel nonsteroidal progesterone receptor antagonists, potentially useful for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Ayumi Yamada et al., 2016).

  • Carbonic Anhydrase Inhibitors : Benzenesulfonamides with triazole-tethered phenyl moieties were synthesized as effective inhibitors of human mitochondrial carbonic anhydrases VA and VB. These enzymes are potential targets for anti-obesity therapies, acting to reduce lipogenesis through a novel mechanism (S. Poulsen et al., 2008).

Safety and Hazards

The safety information for 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide includes several hazard statements: H302, H312, H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQWXSZWFLYJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356922
Record name 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-58-3
Record name 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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